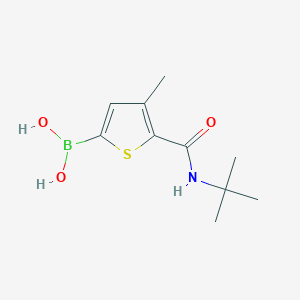

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butylcarbamoyl and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of Substituents: The tert-butylcarbamoyl and methyl groups are introduced through electrophilic substitution reactions. For instance, tert-butyl isocyanate can be used to introduce the tert-butylcarbamoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Various biaryl compounds, depending on the coupling partner.

Aplicaciones Científicas De Investigación

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid primarily involves its ability to form boronic esters and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring and tert-butylcarbamoyl group.

4-Methylphenylboronic Acid: Similar structure but lacks the thiophene ring and tert-butylcarbamoyl group.

Thiophene-2-boronic Acid: Contains the thiophene ring but lacks the tert-butylcarbamoyl and methyl groups.

Uniqueness

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is unique due to the combination of its boronic acid functionality with the thiophene ring and specific substituents. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic applications .

Actividad Biológica

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds, making them valuable in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes a boronic acid functional group, which is crucial for its biological interactions. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H16BNO2S |

| Molecular Weight | 239.13 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. In vitro assessments indicated that this compound showed a strong ability to scavenge free radicals, with an IC50 value indicating effective antioxidant capacity. For instance, a study reported an IC50 value of approximately 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential as an antioxidant agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it exhibited cytotoxic effects against cancerous cells, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL. Importantly, the compound demonstrated minimal toxicity to healthy cell lines, suggesting a favorable therapeutic index . This selective cytotoxicity is critical for developing cancer therapeutics.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes associated with disease pathways:

- Acetylcholinesterase (AChE) : Moderate inhibition was observed with an IC50 value of 115.63 µg/mL.

- Butyrylcholinesterase (BChE) : High inhibition potential with an IC50 value of 3.12 µg/mL.

- Antiurease Activity : An IC50 value of 1.10 µg/mL was recorded, indicating strong antiurease properties.

- Antithyrosinase Activity : Exhibited an IC50 value of 11.52 µg/mL .

These enzyme inhibition profiles suggest that the compound may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:

- Reversible Binding : The boronic acid group allows for reversible binding to diols in biological molecules, influencing metabolic pathways.

- Enzyme Interaction : The compound's ability to inhibit enzymes such as AChE and BChE suggests it may modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models have shown that treatment with the compound can reduce tumor growth and improve survival rates in cancer models.

- Formulation Development : The compound has been incorporated into topical formulations, demonstrating enhanced skin penetration and bioavailability compared to traditional formulations .

Propiedades

Fórmula molecular |

C10H16BNO3S |

|---|---|

Peso molecular |

241.12 g/mol |

Nombre IUPAC |

[5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid |

InChI |

InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13) |

Clave InChI |

OPVNIQMLRFNQPH-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.